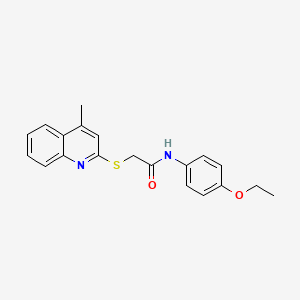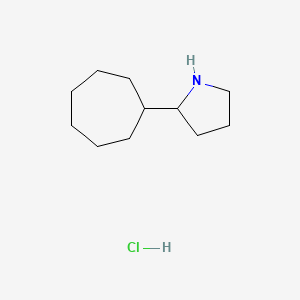
2-Cycloheptylpyrrolidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cycloheptylpyrrolidine hydrochloride is a chemical compound with the CAS Number: 1889950-84-8 . It has a molecular weight of 203.76 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-cycloheptylpyrrolidine hydrochloride . The InChI code is 1S/C11H21N.ClH/c1-2-4-7-10(6-3-1)11-8-5-9-12-11;/h10-12H,1-9H2;1H . The InChI key is MNQFWMPKTHRLGH-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Hydrophobic Interactions in Proteins
A study using a compound with a substantial apolar region and a peptide bond-like moiety, similar to 2-Cycloheptylpyrrolidine, served as a model for protein interiors. This model helped in understanding hydrophobic interactions within proteins, suggesting less contribution of these interactions to protein stability than previously assumed (Lawson et al., 1984).
Chemical Synthesis Techniques
Research demonstrated a novel decarboxylation method using a catalytic amount of 2-cyclohexen-1-one, facilitating the conversion of α-amino acids to corresponding amino compounds. This highlights innovative approaches to chemical synthesis, relevant for producing structurally similar compounds (Hashimoto et al., 1986).
Dipeptidyl Peptidase-IV Inhibitors
Cyanopyrrolidines, a class including compounds like 2-Cycloheptylpyrrolidine, have been extensively studied as inhibitors of dipeptidyl peptidase-IV (DPP-IV), with significant implications for type 2 diabetes treatment. The research on these compounds has led to the development of drugs such as vildagliptin and saxagliptin (Peters, 2007).
Metabolic Activation Studies
Studies on fluoropyrrolidine DPP-IV inhibitors investigated the metabolic activation of these compounds, demonstrating the formation of chemically reactive intermediates. This research is crucial for understanding the metabolic pathways and potential toxicity of related chemical entities (Xu et al., 2004).
Synthesis of N-Acylpyrrolidine
An asymmetric synthesis of a highly substituted N-acylpyrrolidine, useful for inhibiting HCV polymerase, exemplifies the application of cycloaddition reactions and asymmetric catalysis in producing complex organic molecules. This showcases the versatility of pyrrolidine derivatives in medicinal chemistry (Agbodjan et al., 2008).
Safety and Hazards
The safety information for 2-Cycloheptylpyrrolidine hydrochloride includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s important to refer to the MSDS for complete safety information .
Zukünftige Richtungen
Pyrrolidine compounds, such as 2-Cycloheptylpyrrolidine hydrochloride, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of these compounds lies in the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring is a significant feature that can lead to a different biological profile of drug candidates .
Wirkmechanismus
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, have been associated with a wide range of biological activities .
Mode of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Pharmacokinetics
The physicochemical properties of a compound can significantly impact its pharmacokinetics and bioavailability .
Result of Action
Pyrrolidine derivatives have been associated with a wide range of biological activities .
Action Environment
It’s known that environmental factors can significantly impact the action of chemical compounds .
Eigenschaften
IUPAC Name |
2-cycloheptylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-2-4-7-10(6-3-1)11-8-5-9-12-11;/h10-12H,1-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQFWMPKTHRLGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cycloheptylpyrrolidine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

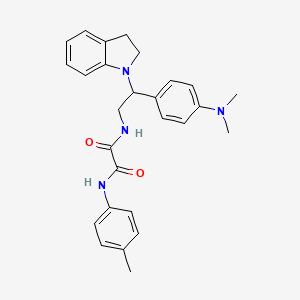
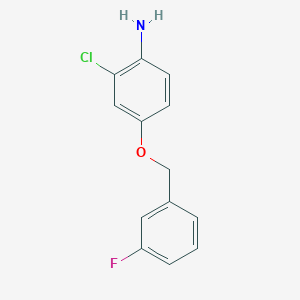
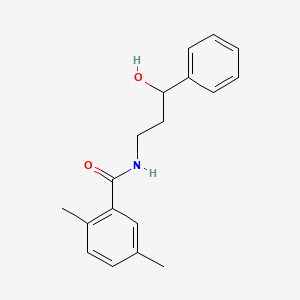
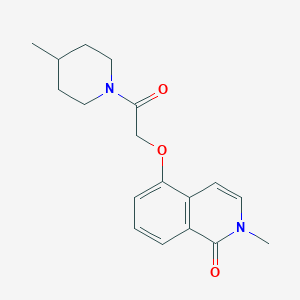
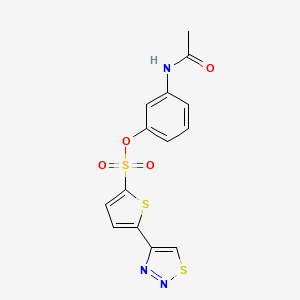
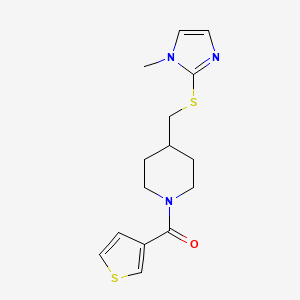
![5-(furan-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2941088.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2941089.png)
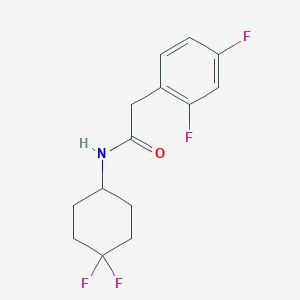

![4-bromo-1-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2941097.png)

![N-(1-methoxypropan-2-yl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2941099.png)
